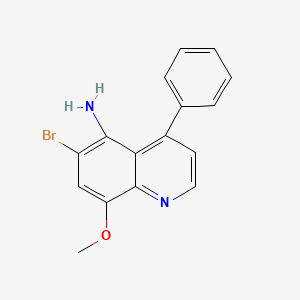

6-Bromo-8-methoxy-4-phenylquinolin-5-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-8-methoxy-4-phenylquinolin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O/c1-20-13-9-12(17)15(18)14-11(7-8-19-16(13)14)10-5-3-2-4-6-10/h2-9H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMOIYMGKWADJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C(C=CN=C12)C3=CC=CC=C3)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 6 Bromo 8 Methoxy 4 Phenylquinolin 5 Amine

Reactions at the Bromine Atom

The bromine atom attached to the quinoline (B57606) core is a versatile handle for introducing molecular complexity, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate, which then expels the bromide ion to yield the substituted product. chemguide.co.uk The presence of activating groups, such as a nitro group, can significantly facilitate this type of reaction on bromoquinoline systems. researchgate.net

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Type | Potential Product |

|---|---|---|

| Amines (e.g., Morpholine, Piperazine) | Nitrogen Nucleophile | 8-methoxy-4-phenyl-6-(morpholin-4-yl)quinolin-5-amine |

| Alkoxides (e.g., Sodium Methoxide) | Oxygen Nucleophile | 6,8-dimethoxy-4-phenylquinolin-5-amine |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the C-6 position serves as an excellent electrophilic partner in these transformations. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. researchgate.netnih.gov It is widely used to synthesize biaryl compounds. nih.govuwindsor.ca The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. researchgate.net The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca This method allows for the introduction of a wide variety of aryl, heteroaryl, or alkenyl groups at the 6-position. nih.govresearchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a key method for C-C bond formation and typically results in the trans isomer of the product alkene. organic-chemistry.org The catalytic cycle is similar to other palladium-catalyzed reactions, proceeding through a Pd(0)/Pd(II) cycle. wikipedia.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to create an internal alkyne. It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org The Sonogashira coupling is highly valued for its mild reaction conditions and its utility in synthesizing complex molecules, including natural products and pharmaceuticals. wikipedia.orgresearchgate.net It provides a direct route to introduce alkynyl moieties at the 6-position of the quinoline core. beilstein-journals.orgsoton.ac.uk

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Atom

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₂CO₃) | C(sp²)-C(sp²) or C(sp²)-C(sp²) |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | C(sp²)-C(sp²) (alkenyl) |

Reactions at the 5-Amino Group

The primary amino group at the C-5 position is a potent nucleophile and can be readily derivatized through various reactions, including acylation, sulfonylation, and formation of ureas and amides. It can also undergo diazotization, opening pathways to a host of other functional groups.

The 5-amino group can be easily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental for modifying the electronic and steric properties of the molecule. For example, acylation with acetyl chloride would yield N-(6-bromo-8-methoxy-4-phenylquinolin-5-yl)acetamide. These derivatizations are common in medicinal chemistry to modulate biological activity. researchgate.net

Beyond simple acylation, the 5-amino group can react with carboxylic acids to form amides, often facilitated by coupling agents (e.g., DCC, EDC) or by direct thermal condensation. rsc.org This allows for the installation of more complex side chains.

Urea derivatives can be synthesized by reacting the amino group with isocyanates. For instance, treatment with phenyl isocyanate would produce N-(6-bromo-8-methoxy-4-phenylquinolin-5-yl)-N'-phenylurea. Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by the addition of another amine, can also generate ureas.

The primary aromatic amine at the C-5 position can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. This diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. This two-step sequence allows for the introduction of functionalities that are difficult to install directly.

Table 3: Potential Transformations via Diazotization of the 5-Amino Group

| Reagent | Transformation | Product |

|---|---|---|

| CuCl / HCl | Sandmeyer Reaction | 5-chloro-6-bromo-8-methoxy-4-phenylquinoline |

| CuBr / HBr | Sandmeyer Reaction | 5,6-dibromo-8-methoxy-4-phenylquinoline |

| CuCN / KCN | Sandmeyer Reaction | 6-bromo-8-methoxy-4-phenylquinoline-5-carbonitrile |

| H₂O, H⁺, Δ | Hydrolysis | 6-bromo-8-methoxy-4-phenylquinolin-5-ol |

| HBF₄, then Δ | Schiemann Reaction | 6-bromo-5-fluoro-8-methoxy-4-phenylquinoline |

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring in 6-Bromo-8-methoxy-4-phenylquinolin-5-amine is highly activated towards electrophilic aromatic substitution due to the potent electron-donating effects of the amino group at C5 and the methoxy (B1213986) group at C8. The amino group, being a strong activating group, is expected to direct incoming electrophiles primarily to the positions ortho and para to it. However, the para position is occupied by the methoxy group. The position ortho to the amino group (C6) is blocked by the bromo substituent. Therefore, electrophilic attack is most likely to occur at the C7 position, which is ortho to the amino group and meta to the methoxy and bromo groups. Standard electrophilic aromatic substitution reactions such as nitration and sulfonation can be anticipated to proceed at this position. For instance, nitration of 6-bromoquinoline (B19933) has been shown to yield the 6-bromo-5-nitroquinoline (B1267105) derivative, indicating the susceptibility of the position ortho to the bromo group to electrophilic attack, although in our target molecule the directing effect of the amino group will be dominant. benthamdirect.com

The bromine atom at the C6 position renders the molecule susceptible to nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or activation by strongly electron-withdrawing groups. However, the true potential for functionalization at this position lies in transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is an excellent handle for reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. benthamdirect.com These palladium-catalyzed couplings allow for the introduction of a wide variety of aryl, heteroaryl, vinyl, and amino functionalities at the C6 position, providing a powerful tool for generating structural diversity.

Similarly, while less common for haloquinolines not at the 2- or 4-position, direct nucleophilic displacement of the bromide is a possibility, particularly with strong nucleophiles under forcing conditions. The reactivity of 4-chloroquinolines in nucleophilic aromatic substitution (SNAr) reactions is well-established, where the chlorine at the 4-position is readily displaced by amines and other nucleophiles. rsc.org While the bromine at C6 is less activated than a halogen at C4, this reactivity precedent in the quinoline system is noteworthy.

| Reaction Type | Reagent/Catalyst | Predicted Product | Relevant Position(s) |

| Nitration | HNO₃/H₂SO₄ | 6-Bromo-8-methoxy-7-nitro-4-phenylquinolin-5-amine | C7 |

| Sulfonation | Fuming H₂SO₄ | 6-Bromo-5-amino-8-methoxy-4-phenylquinoline-7-sulfonic acid | C7 |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 6-Aryl-8-methoxy-4-phenylquinolin-5-amine | C6 |

| Heck Coupling | Alkene, Pd catalyst, base | 6-Vinyl-8-methoxy-4-phenylquinolin-5-amine | C6 |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N⁶-Substituted-8-methoxy-4-phenylquinoline-5,6-diamine | C6 |

Functionalization of the Methoxy Moiety

The 8-methoxy group is a key functional handle that can be readily transformed to introduce further diversity. The most common reaction involving an aryl methyl ether is demethylation, or ether cleavage, to yield the corresponding phenol. This transformation is typically achieved by treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). iipseries.org Lewis acids, such as boron tribromide (BBr₃), are also highly effective for this purpose and often proceed under milder conditions. The resulting 8-hydroxyquinoline (B1678124) derivative can then serve as a precursor for a variety of other functional groups through O-alkylation, O-acylation, or conversion to a sulfonate ester, thereby expanding the synthetic utility of the scaffold. The synthesis of 8-hydroxyquinoline derivatives is a common strategy in medicinal chemistry to access a range of analogues. rsc.org

| Reaction Type | Reagent | Product |

| Demethylation | HBr or BBr₃ | 6-Bromo-5-amino-4-phenylquinolin-8-ol |

| O-Alkylation (of the corresponding phenol) | Alkyl halide, base | 6-Bromo-8-(alkoxy)-4-phenylquinolin-5-amine |

| O-Acylation (of the corresponding phenol) | Acyl chloride or anhydride, base | 6-Bromo-5-amino-4-phenylquinolin-8-yl acetate |

Modifications and Derivatization of the 4-Phenyl Moiety

The 4-phenyl group offers another site for structural modification, primarily through electrophilic aromatic substitution on the phenyl ring itself. The quinoline core acts as a deactivating substituent on the phenyl ring, directing incoming electrophiles to the meta and para positions. However, the reactivity will be influenced by the electronic nature of any substituents already present on the phenyl ring.

More advanced strategies for the functionalization of the 4-phenyl group involve transition metal-catalyzed C-H activation. This modern synthetic approach allows for the direct introduction of functional groups at specific positions on the phenyl ring, guided by a directing group on the quinoline core or through the inherent reactivity of the C-H bonds. For instance, palladium-catalyzed C-H arylation, alkenylation, or acylation could be envisioned, although this would likely require specific directing groups to be installed on the quinoline ring to achieve high regioselectivity. mdpi.comnih.gov

Furthermore, the 4-phenyl group can be pre-functionalized before its introduction into the quinoline ring during the synthesis of the core scaffold. For example, using a substituted phenylacetaldehyde in a Friedländer-type synthesis would directly yield a quinoline with a derivatized 4-phenyl moiety. iipseries.org The synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives often starts with substituted anilines and benzaldehydes, demonstrating the feasibility of incorporating a functionalized phenyl group from the outset. nih.gov

| Reaction Type | Reagent/Catalyst | Predicted Product | Relevant Position(s) on Phenyl Ring |

| Nitration | HNO₃/H₂SO₄ | 6-Bromo-8-methoxy-4-(nitrophenyl)quinolin-5-amine | meta, para |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 6-Bromo-8-methoxy-4-(halophenyl)quinolin-5-amine | meta, para |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 6-Bromo-8-methoxy-4-(acylphenyl)quinolin-5-amine | meta |

| C-H Arylation | Aryl halide, Pd catalyst | 6-Bromo-8-methoxy-4-(biphenyl)quinolin-5-amine | ortho, meta, para (depending on directing group) |

Exploration of Biological Activities and Structure Activity Relationships Sar of 6 Bromo 8 Methoxy 4 Phenylquinolin 5 Amine Analogues

In Vitro Cellular and Biochemical Assays

In vitro assays provide the foundational understanding of a compound's biological effects at a cellular and molecular level. For analogues of 6-bromo-8-methoxy-4-phenylquinolin-5-amine, these tests have revealed a broad spectrum of activities, from enzyme inhibition to antiproliferative and antimicrobial effects.

Enzyme Inhibition Studies (e.g., Kinases, Topoisomerases, Matrix Metalloproteinases)

The ability of quinoline-based compounds to inhibit specific enzymes is a key area of investigation.

Kinase Inhibition: Research has shown that certain substituted quinolines can act as kinase modulators. nih.gov Specifically, 6-bromo substituted indirubins, which share structural motifs with the compounds of interest, have been identified as potent inhibitors of Leishmania-specific cyclin-dependent kinase 3 (CRK3) and glycogen (B147801) synthase kinase-3 (GSK-3), a serine/threonine kinase. researchgate.net The quinoline (B57606) nucleus is a recognized scaffold for designing inhibitors of pivotal receptor tyrosine kinases like c-Met, VEGF, and EGF receptors, which are crucial in cell signaling pathways. nih.gov

Matrix Metalloproteinase (MMP) Inhibition: MMPs are enzymes involved in the degradation of the extracellular matrix and are considered therapeutic targets. nih.gov While broad-spectrum MMP inhibitors have faced challenges in clinical trials due to a lack of specificity, the development of more selective inhibitors is ongoing. nih.gov The design of these inhibitors often involves targeting the conserved Zn2+ ion in the enzyme's active site. nih.gov Though direct studies on this compound analogues as MMP inhibitors are not extensively detailed in the available literature, the quinoline scaffold itself is a component of various MMP inhibitor designs. nih.gov

Topoisomerase Inhibition: Some quinoline anticancer agents are known to function as topoisomerase inhibitors. nih.gov These compounds interfere with the function of enzymes that manage the topology of DNA during replication and transcription. nih.gov The well-known topoisomerase inhibitor camptothecin, for instance, features a quinoline core. nih.gov However, specific data on topoisomerase inhibition by direct analogues of this compound is not prominently featured in the reviewed research.

Receptor Binding Profiling

The interaction of compounds with cellular receptors is fundamental to their mechanism of action. For quinoline derivatives, binding affinities have been explored for various receptors, particularly those involved in cancer and neurological pathways.

Molecular docking and binding affinity studies have been conducted on various substituted quinoline derivatives to understand their interactions with biological targets. nih.gov For instance, quinoline-based molecules have been extensively studied as ligands for receptors pivotal to carcinogenic pathways, such as c-Met, vascular endothelial growth factor (VEGF), and epidermal growth factor (EGF) receptors. nih.gov Molecular modeling studies indicate that the quinoline ring can form critical interactions, like π-π stacking and hydrogen bonds, within the receptor's active site, stabilizing the ligand-protein complex. nih.gov

In other contexts, analogues of phenylalkylamines, which share some structural features with the phenyl-substituted quinolines, have been evaluated for their binding affinities at serotonin (B10506) receptors like 5-HT2A and 5-HT2B. mdpi.comwikipedia.org While specific receptor binding profiles for this compound were not detailed in the provided search results, the broader class of quinolines is actively investigated for its receptor interactions. nih.govnih.gov

Antiproliferative Activity against Cancer Cell Lines

A significant body of research has focused on the ability of quinoline and isoquinoline (B145761) analogues to inhibit the growth of cancer cells. These studies often reveal structure-activity relationships (SAR), where small changes to the molecule's structure can dramatically alter its potency.

For example, studies on phenylaminoisoquinolinequinones, which are structurally related to the target compound, demonstrated that the position of the phenylamino (B1219803) group significantly impacts antiproliferative activity. nih.gov Compounds with this group at the C-6 position showed greater potency against gastric, lung, and bladder cancer cell lines compared to those with substitution at C-7. nih.gov Another analogue, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), displayed significant dose-dependent antiproliferative activity against several leukemia cell lines, inducing cell death via apoptosis. acs.org

The table below summarizes the antiproliferative activity of selected analogues against various cancer cell lines.

| Compound/Analogue | Cancer Cell Line(s) | Activity (IC50) | Reference |

| Phenylaminoisoquinolinequinone (4b) | Gastric, Lung, Bladder | Submicromolar | nih.gov |

| 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) | L1210, HL-60, U-937 (Leukemia) | Dose-dependent inhibition | acs.org |

| Carbothioamide derivative | A549 (Lung) | 45.5 µg/mL | wikipedia.org |

| Carbothioamide derivative | HUVECs (Endothelial) | 76.3 µg/mL | wikipedia.org |

Antimicrobial Activity against Bacterial and Fungal Strains

Analogues of the quinoline family have been widely screened for their effectiveness against various microbial pathogens.

Research into 6-aminoquinolones revealed that the introduction of an 8-methoxy group resulted in compounds with good antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. mdpi.com In contrast, analogues with an 8-ethyl group were devoid of such activity, highlighting the electronic influence of the substituent at this position. mdpi.com Other studies have synthesized and screened 6-bromo-4-methoxy-4-(substituted phenyl) iminoflavones, confirming their potential as antimicrobial and antifungal agents. nih.gov Furthermore, novel alkaloid derivatives incorporating sulfaguanidine (B1682504) moieties have demonstrated moderate to good activity against a panel of both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. nih.gov

The table below presents the minimum inhibitory concentration (MIC) values for some alkaloid derivatives against selected microbial strains.

| Compound Class | Microbial Strain | Activity (MIC, µM) | Reference |

| Hybrid Sulfaguanidine Alkaloids | Bacillus subtilis | 4.69 - 22.9 | nih.gov |

| Hybrid Sulfaguanidine Alkaloids | Staphylococcus aureus | 5.64 - 77.38 | nih.gov |

| Hybrid Sulfaguanidine Alkaloids | Escherichia coli | 2.33 - 156.47 | nih.gov |

| Hybrid Sulfaguanidine Alkaloids | Pseudomonas aeruginosa | 13.40 - 137.43 | nih.gov |

| Hybrid Sulfaguanidine Alkaloids | Candida albicans | 11.29 - 77.38 | nih.gov |

Antimalarial and Antileishmanial Properties (pre-clinical)

The quinoline core is a well-established pharmacophore in the fight against parasitic diseases, most notably malaria. Analogues of this compound have been investigated for their potential to treat both malaria and leishmaniasis.

The 8-amino-6-methoxyquinoline (B117001) scaffold is a key component of antimalarial drugs like primaquine (B1584692) and tafenoquine. Synthetic efforts have focused on creating hybrids of this scaffold, linking it to other chemical moieties to enhance activity against Plasmodium falciparum. For antileishmanial activity, 2-substituted quinolines have shown efficacy in murine models of the disease. researchgate.net Furthermore, 6-bromo substituted indirubins have demonstrated high in vitro activity against Leishmania donovani. researchgate.net Another study on 6-methoxy-4-methyl-8-quinolinamines showed high effectiveness against Leishmania donovani infections in hamsters. The development of hybrid molecules, such as those combining a 4-aminoquinoline (B48711) core with other structures, is a promising strategy for creating new antiplasmodial agents.

In Vivo Pre-clinical Efficacy Models (Non-human, excluding toxicology and safety profiles)

Following promising in vitro results, candidate compounds are often advanced to in vivo models to assess their efficacy in a whole-organism context. These non-human models are crucial for demonstrating the potential therapeutic effect of a compound before any consideration for human trials.

For oncology, these models often involve implanting human-derived tumor cells (xenografts) into immunocompromised rodents to evaluate a compound's ability to inhibit tumor growth. In the field of infectious diseases, preclinical models are used to assess a drug's ability to clear pathogens and improve survival. wikipedia.org

Specific examples for quinoline analogues include a study where an 8-quinolinamine derivative was shown to be highly effective against Leishmania donovani infections in hamsters. In antimalarial research, certain benzoate (B1203000) derivatives of 4-aminoquinolines were found to significantly prolong the average survival time of infected mice. These preclinical efficacy studies provide essential data on a compound's potential utility in treating specific diseases. wikipedia.org

Molecular and Cellular Mechanism of Action Studies

The anticancer effects of quinoline derivatives are exerted through a variety of mechanisms at the molecular and cellular levels. These include triggering apoptosis, halting the cell division cycle, interfering with DNA structure and function, and altering critical signaling cascades that control cell growth and survival. arabjchem.orgresearchgate.net

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which quinoline-based compounds exert their anticancer effects is through the induction of apoptosis and arrest of the cell cycle. researchgate.net

Apoptosis Induction: Several quinoline analogues have been shown to initiate the mitochondrial-dependent apoptosis pathway. nih.gov For instance, certain bis-quinoline compounds have been demonstrated to induce apoptosis in leukemia cells, confirmed by an increase in sub-G1 phase cells, activation of caspase-3, and positive staining for annexin-V. mdpi.com Similarly, quinoline-chalcone hybrids can also trigger apoptosis. rsc.org

Cell Cycle Arrest: The arrest of the cell cycle, frequently at the G2/M phase, is another hallmark of quinoline derivatives' activity. researchgate.netnih.gov Novel quinoline analogues designed as tubulin polymerization inhibitors effectively arrest cancer cells in the G2/M phase. nih.gov This disruption of microtubule dynamics prevents cells from completing mitosis, ultimately leading to cell death. rsc.orgnih.gov Some quinoline compounds have also been shown to downregulate the expression of key cell cycle proteins like cyclin B1, CDK1/CDC2, and CDC25c, contributing to cell cycle arrest.

| Compound Type | Cell Line(s) | Mechanism | Outcome | Reference(s) |

| Quinoline-based Combretastatin A-4 Analogue (12c) | MCF-7, HL-60, HCT-116, HeLa | Tubulin polymerization inhibition, mitochondrial-dependent apoptosis | G2/M phase arrest, Apoptosis | nih.gov |

| Bis-quinoline Analogues (2a-c) | U937 Leukemia | Caspase-3 activation, Annexin-V staining | Sub-G1 peak increase, Apoptosis | mdpi.com |

| Quinoline-based Tubulin Inhibitors | PARP | Caspase-3 and caspase-8 activation | G2/M phase arrest, Apoptosis | nih.gov |

| Quinoline-chalcone Hybrids | Various Cancer Cells | Multiple, including apoptosis induction | Apoptosis | rsc.org |

DNA Interaction Studies

The ability to interact with DNA represents a significant mechanism of action for many anticancer agents. Quinoline derivatives have been shown to target DNA through various modes, including intercalation and the stabilization of non-canonical structures like G-quadruplexes. rsc.orgresearchgate.net

G-quadruplexes (G4s) are secondary structures found in guanine-rich regions of DNA, such as in telomeres and the promoter regions of oncogenes like c-MYC. nih.govnih.gov The stabilization of these structures by small molecules can inhibit the activity of telomerase and suppress oncogene expression, making G4s an attractive target for cancer therapy. nih.govnih.gov

Several classes of quinoline and quinazoline (B50416) derivatives have been developed as effective and selective G4-binding ligands. nih.govnih.gov These ligands typically feature a planar aromatic system that facilitates stacking interactions with the G-tetrads of the quadruplex. diva-portal.org The introduction of a phenyl group to the aromatic core of quinazoline derivatives, for example, has been shown to enhance binding affinity and selectivity for telomeric G-quadruplex DNA. nih.gov While many compounds are designed to target G4 structures, some have also been found to interact with the complementary i-motif DNA, acting as multi-target agents. frontiersin.org

Modulation of Signal Transduction Pathways

Quinoline derivatives can interfere with the intricate signaling networks that govern cell proliferation, survival, and angiogenesis. nih.gov By targeting key proteins in these pathways, these compounds can effectively halt cancer progression.

Receptor Tyrosine Kinase (RTK) Inhibition: The quinoline scaffold is a key feature in many inhibitors of RTKs like EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and c-Met, which are often overactive in various cancers. nih.govnih.gov For instance, 4-anilinoquinoline derivatives have been designed as potent EGFR kinase inhibitors. nih.gov

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer. Quinoline-chalcone hybrids have been synthesized that show potent anticancer activity by inhibiting the PI3K/Akt/mTOR pathway. nih.gov Other quinoline compounds have also demonstrated the ability to induce cell cycle arrest and apoptosis through potent inhibition of this pathway. nih.gov

Lumican Downregulation: A novel quinoline compound, 91b1, was found to exert its anticancer effect by downregulating the expression of Lumican, a proteoglycan involved in cancer cell migration and invasion. nih.gov Further analysis showed this was associated with the modulation of signaling proteins including Akt and MEK1. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For quinoline derivatives, SAR studies have elucidated how modifications to the core structure influence their biological activity. elsevierpure.comnih.gov

Influence of Substituent Modifications at Positions 6, 8, 4, and 5 on Biological Activity

The biological activity of 4-phenylquinolin-5-amine analogues is highly dependent on the nature and position of substituents on the quinoline ring system.

Position 6 (Bromo group): Halogen substitution is a common strategy in medicinal chemistry. The presence of a bromo group at position 6 can significantly influence activity. For example, the nitration of 6-bromoquinoline (B19933) can activate the ring for subsequent nucleophilic substitution, allowing for the introduction of various functional groups. researchgate.net In other heterocyclic systems, a bromo-substituent on a phenyl ring has been shown to be beneficial for activity. researchgate.net

Position 8 (Methoxy group): The substituent at position 8 plays a critical role. The 8-hydroxyquinoline (B1678124) moiety is a well-known chelating agent and a privileged structure in medicinal chemistry, exhibiting a wide range of biological effects. nih.gov The methoxy (B1213986) group at this position, as seen in 6-methoxyquinoline (B18371) precursors, is a key component in the synthesis of antimalarial compounds and other biologically active molecules. researchgate.net

Position 4 (Phenyl group): Modifications to the 4-phenyl ring are critical for activity. In one study of quinazoline derivatives, introducing electron-donating groups like a methyl group to the para position of the phenyl ring improved antiproliferative activity compared to electron-withdrawing groups. nih.gov

Position 5 (Amino group): The 5-amino group is a key functional handle that can be used for further derivatization. In a series of quinolone antibacterials, the presence and influence of the C5-amino group on activity were found to be heavily dependent on the choice of the substituent at the N1 position. nih.gov The synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates has been reported, highlighting the chemical tractability of this position for creating new analogues. nih.gov

Table: Summary of SAR Findings for Quinoline Analogues

| Position of Modification | Substituent Type | Effect on Activity | Reference(s) |

| Position 4 (Phenyl Ring) | Electron-donating group (e.g., methyl) at para-position | Increased potency | nih.gov |

| Position 5 | Amino group | Influence is dependent on N1-substituent | nih.gov |

| Position 6 | Fluoro group | Potent inhibition of DHODH | nih.gov |

| Position 7 | tert-butyl group | Potent antiproliferative activity (in CA-4 analogues) | nih.gov |

| Position 8 | Hydroxyl group | Key for chelation and broad biological activity | nih.gov |

Identification of Pharmacophore Features (pre-clinical)

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. For quinoline-based anticancer agents, several key features have been identified. nih.govresearchgate.netnih.gov

Aromatic Core: The planar, electron-deficient quinoline ring system is a fundamental feature, enabling crucial π-π stacking and arene-arene interactions with biological targets like the G-tetrads of G-quadruplex DNA or the ATP-binding site of kinases. diva-portal.orgnih.gov

Hydrogen Bonding: The nitrogen atom in the quinoline ring and substituents like amino and hydroxyl groups act as key hydrogen bond donors and acceptors, which are critical for anchoring the molecule within the target's binding site.

Side Chains: The nature and positioning of side chains are vital. For G4-ligands, aliphatic amine residues can enhance binding affinity and improve solubility. diva-portal.org For kinase inhibitors, specific substituents on the 4-phenyl ring are necessary to occupy hydrophobic pockets in the enzyme's active site. nih.gov

Pharmacophore models derived from co-crystallized structures or active analogues serve as valuable tools for virtual screening and the rational design of new, more potent quinoline-based therapeutic agents. researchgate.netpensoft.net

Potential Academic Applications and Future Research Directions

Role in Pre-clinical Drug Discovery and Lead Optimization

The quinoline (B57606) core is considered a "privileged structure" in drug discovery, meaning it can bind to a variety of biological targets. researchgate.netnih.gov The journey from a preliminary "hit" compound to a viable drug candidate involves extensive modification and optimization, a process where a molecule like 6-Bromo-8-methoxy-4-phenylquinolin-5-amine could be of significant interest.

Lead Optimization: The process of lead optimization aims to enhance the potency, selectivity, and pharmacokinetic properties of a hit compound. For quinoline derivatives, this often involves modifying substituents at various positions on the bicyclic ring. nih.govacs.org Studies on other quinoline-based compounds have shown that even minor changes to the structure can dramatically impact biological activity. nih.gov For instance, the optimization of 4(1H)-quinolone esters as antimalarials demonstrated that focused structural modifications could significantly improve both potency and oral bioavailability. nih.govacs.org In-silico (computer-based) methods are increasingly used to guide these optimization efforts, predicting how different derivatives will interact with biological targets like Cytochrome P450 enzymes, which are crucial for drug metabolism. researchgate.netresearchgate.net

The structural features of this compound offer several avenues for such optimization:

The bromo group at position 6 can influence the electronic properties of the ring and can serve as a handle for further chemical modifications through cross-coupling reactions. nih.gov

The methoxy (B1213986) group at position 8 has been shown in related compounds to enhance biological activity. For example, in a series of quinoline-carbonitrile derivatives, the presence of a methoxy group led to increased antibacterial inhibition compared to a methyl group or no substitution. nih.gov

The phenyl group at position 4 is a common feature in many bioactive quinolines and can be further substituted to explore structure-activity relationships (SAR).

The amino group at position 5 is a key functional group that can participate in hydrogen bonding with biological targets, a critical interaction for many drugs. The 8-aminoquinoline (B160924) scaffold, for example, is noted for the important role of metabolic activation in its biological effects. nih.gov

Given the potent activity of many quinoline derivatives against various cancers, including drug-resistant types, this compound could serve as a scaffold for developing new anticancer agents. nih.govresearchgate.netmdpi.com The development of quinoline-based inhibitors for targets like MRP2 (Multidrug Resistance Protein 2) and Pim-1 kinase highlights the potential for creating targeted cancer therapies. researchgate.netnih.gov

Development as Chemo-biological Probes or Tool Compounds

Chemo-biological probes are small molecules used to study and manipulate biological systems. Fluorescent probes, in particular, are invaluable for visualizing cellular processes. Quinoline derivatives are well-suited for this role due to their inherent fluorescent properties. nih.gov

The quinoline scaffold can be chemically modified to create fluorescent sensors. For example, adding a dimethylamino group to a quinoline-based anticancer agent, RM-581, rendered it fluorescent, allowing researchers to track its accumulation within the cell's endoplasmic reticulum. nih.gov This demonstrates a clear strategy for converting a bioactive compound into a tool for studying its own mechanism of action.

Similarly, this compound could potentially be developed into a fluorescent probe. Its structure could be modified to enhance its quantum yield and shift its emission spectrum, making it suitable for cell imaging experiments. nih.gov Such probes could be used to:

Investigate the localization of the compound within cells.

Identify its molecular targets through techniques like affinity chromatography.

Serve as sensors for specific ions or biomolecules, as has been demonstrated with other quinoline derivatives like 8-hydroxyquinolines, which are used as zinc sensors. rsc.org

Exploration in Materials Science (e.g., Optoelectronics, Dyes, Catalysis, if applicable)

The applications of quinoline derivatives extend beyond biology into the realm of materials science. Their unique electronic and optical properties make them attractive for use in advanced materials. rsc.org

Optoelectronics: Quinoline-based compounds are noted for their high thermal and chemical stability, as well as their electron-transporting capabilities, which are desirable for optoelectronic applications like Organic Light-Emitting Diodes (OLEDs) and solar cells. nih.gov The electron-withdrawing nature of the quinoline ring system plays a significant role in this. nih.gov The combination of electron-donating and electron-accepting groups within a single molecule can lead to intramolecular charge transfer (ICT), a property that is crucial for developing materials with a high nonlinear optical (NLO) response for photonic devices. rsc.orgnih.gov The specific substitutions on this compound could be fine-tuned to optimize these properties.

Dyes: The quinoline core is found in several dyes, and new derivatives are being developed as fluorescent dyes and visible light photoinitiators. nih.govmdpi.com For example, certain quinoline derivatives have been designed to absorb light in the visible spectrum and can be used to initiate polymerization reactions, with potential applications in dental materials. mdpi.com The amino group on the target compound, in particular, has been shown in other quinoline systems to enhance fluorescence properties. nih.gov

Catalysis: While the direct catalytic application of this specific compound is not documented, the quinoline scaffold is central to the development of various catalysts. Nanocatalysts are being increasingly used for the environmentally friendly synthesis of quinoline derivatives themselves. nih.gov The development of efficient synthetic routes, including metal-free and photocatalytic methods, is an active area of research. mdpi.comacs.org

Future Research Avenues and Challenges in Quinoline Chemistry and Biology

The field of quinoline chemistry is continuously evolving, with significant research efforts focused on developing novel synthetic methodologies and overcoming biological challenges.

Future Research Avenues:

Novel Synthesis: A major focus is on creating more efficient, cost-effective, and environmentally friendly ways to synthesize substituted quinolines. mdpi.com This includes the use of earth-abundant metal catalysts (like iron and copper), photocatalytic protocols, and metal-free synthesis strategies. mdpi.comacs.org Recent innovations, such as using light-sensitive borate (B1201080) intermediates, are opening up new ways to create complex 2D and 3D molecular frameworks from simple quinoline starting materials. sciencedaily.com

Hybrid Molecules: There is a growing trend in creating hybrid molecules that combine the quinoline scaffold with other bioactive pharmacophores. nih.gov This approach has been used to develop compounds with enhanced activity against a range of diseases, from leishmaniasis to tuberculosis. rsc.org

Computational Integration: The integration of computational chemistry and machine learning is set to play a larger role in predicting synthetic pathways and optimizing the properties of new quinoline derivatives for specific applications. mdpi.com

Challenges:

Drug Resistance: A primary challenge in medicinal chemistry is the emergence of drug resistance in pathogens and cancer cells. nih.gov A significant portion of future research on quinoline-based drugs will be dedicated to designing compounds that can overcome these resistance mechanisms. nih.gov

Bioavailability: Ensuring that a potent compound can be effectively delivered to its site of action in the body (i.e., has good bioavailability) is a persistent challenge. nih.govacs.org

The study of novel compounds like this compound is essential for pushing the boundaries of what is possible in both medicine and materials science. Its unique structure represents a starting point for the rational design of new molecules with tailored properties, addressing the ongoing challenges and opening up new avenues for research.

Q & A

Q. Methodological Answer :

- IR spectroscopy identifies functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹ and NH₂ vibrations at ~3300–3500 cm⁻¹).

- 2D NMR (COSY, HSQC) differentiates between regioisomers by correlating adjacent protons and carbons, particularly for overlapping signals in aromatic regions .

- X-ray diffraction resolves steric effects caused by the bulky 4-phenyl group and bromine’s electron-withdrawing properties .

Advanced Research: What mechanistic insights explain unexpected byproducts during the amination of 6-bromo-8-methoxy-4-phenylquinoline?

Methodological Answer :

Competing pathways (e.g., nucleophilic substitution vs. radical mechanisms) may arise due to steric hindrance from the 4-phenyl group. To investigate:

- Perform kinetic isotope effect (KIE) studies to distinguish between SN2 and radical pathways.

- Use DFT calculations to model transition states and identify energy barriers for bromine displacement .

- Analyze byproducts via LC-MS/MS to detect intermediates like de-brominated species or oxidized amines .

Advanced Research: How do substituent modifications (e.g., Br vs. Cl, methoxy vs. ethoxy) affect the compound’s bioactivity?

Q. Methodological Answer :

- Systematic SAR Studies : Replace bromine with chlorine (smaller size, lower electronegativity) to assess steric/electronic impacts on target binding.

- Use fluorescence quenching assays to compare interactions with biomolecules (e.g., DNA intercalation or enzyme inhibition) .

- Computational docking (AutoDock Vina) predicts binding affinities with receptors like kinase domains, guided by steric parameters of substituents .

Advanced Research: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer :

Discrepancies in NMR or mass spectra often stem from solvent effects, tautomerism, or impurities. To address:

- Replicate experiments under standardized conditions (e.g., DMSO-d6 vs. CDCl3).

- Perform variable-temperature NMR to detect dynamic processes (e.g., amine proton exchange).

- Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis to confirm molecular formulas .

Advanced Research: What strategies optimize the compound’s solubility for in vivo studies without altering its core structure?

Q. Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.